molecular formula C11H13ClFNO4S B7568272 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid

2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid

Cat. No. B7568272
M. Wt: 309.74 g/mol
InChI Key: NMRCTLZUOWCVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid, also known as CF3-DAAO, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a potent inhibitor of the enzyme D-amino acid oxidase (DAAO), which plays a critical role in the metabolism of D-amino acids. The inhibition of DAAO by CF3-DAAO has been shown to have significant biochemical and physiological effects, making it a promising target for therapeutic interventions.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid involves the inhibition of DAAO, which is an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting DAAO, 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid increases the levels of D-amino acids in the brain, which can have significant effects on neurotransmission and synaptic plasticity. The inhibition of DAAO by 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid is reversible and competitive, meaning that it binds to the active site of the enzyme and prevents the substrate from binding.
Biochemical and Physiological Effects
The inhibition of DAAO by 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid has been shown to have significant biochemical and physiological effects. 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid has been shown to increase the levels of D-serine, an endogenous co-agonist of the NMDA receptor, which plays a critical role in synaptic plasticity and learning and memory. 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid has also been shown to reduce the levels of toxic metabolites of D-amino acids, which can have neurotoxic effects. In animal models, 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid has been shown to improve cognitive function and reduce symptoms of schizophrenia.

Advantages and Limitations for Lab Experiments

2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid has several advantages and limitations for lab experiments. One advantage is its high selectivity for DAAO, which makes it a useful tool for studying the role of DAAO in various biological processes. 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid is also highly potent, which allows for the use of low concentrations in experiments. One limitation of 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid is its low solubility in water, which can make it challenging to work with in certain experimental settings. 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid is also highly reactive and can undergo chemical degradation over time, which can affect its potency and stability.

Future Directions

There are several future directions for the study of 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid. One area of research is the development of novel therapeutics that target DAAO for the treatment of various diseases. 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid has shown promise in animal models of schizophrenia and cognitive dysfunction, and further research is needed to determine its potential clinical applications. Another area of research is the study of the role of DAAO in various biological processes, including neurotransmission, synaptic plasticity, and metabolism. The development of new tools and techniques for studying DAAO and its inhibitors, such as 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid, will be critical for advancing our understanding of this enzyme and its role in health and disease.
Conclusion
In conclusion, 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid is a promising compound that has gained significant attention in scientific research in recent years. The inhibition of DAAO by 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid has been shown to have significant biochemical and physiological effects, making it a promising target for therapeutic interventions. The synthesis of 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid is a complex process that requires careful control of reaction conditions and purification steps to ensure high yield and purity. 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid has several advantages and limitations for lab experiments, and further research is needed to determine its potential clinical applications and to advance our understanding of the role of DAAO in health and disease.

Synthesis Methods

The synthesis of 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid involves the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with methylamine to form the intermediate 2-chloro-4-fluorobenzenesulfonamide. This intermediate is then reacted with 2-methylpropanoic acid to produce 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid. The synthesis of 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid is a complex process that requires careful control of reaction conditions and purification steps to ensure high yield and purity.

Scientific Research Applications

2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in a variety of diseases. The inhibition of DAAO by 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid has been shown to have significant effects on the levels of D-amino acids in the brain, which are involved in the regulation of neurotransmission and synaptic plasticity. 2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models, making it a promising target for the development of novel therapeutics.

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO4S/c1-11(2,10(15)16)14(3)19(17,18)9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRCTLZUOWCVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N(C)S(=O)(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.